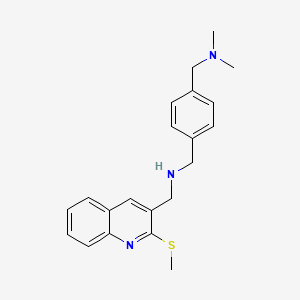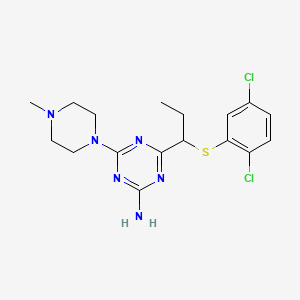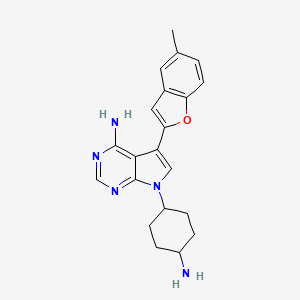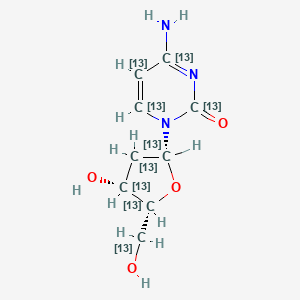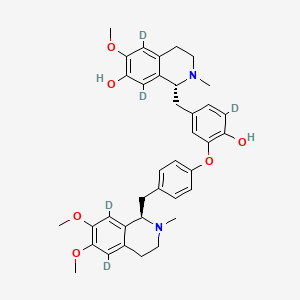
Invopressin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Invopressin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, along with protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions: Invopressin undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized to form stable cyclic structures.
Reduction: Disulfide bonds can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to modify its activity and stability
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like N,N’-diisopropylcarbodiimide (DIC) and OxymaPure
Major Products:
Oxidation: Cyclic peptides with disulfide bonds.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Aplicaciones Científicas De Investigación
Invopressin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating vasopressin receptors and related signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like hepatorenal syndrome and portal hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mecanismo De Acción
Invopressin exerts its effects by selectively binding to the vasopressin V1A receptor, a G protein-coupled receptor involved in regulating vascular tone and blood pressure. Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C (PLC) pathway. This results in the release of intracellular calcium ions, causing vasoconstriction and increased blood pressure .
Comparación Con Compuestos Similares
Terlipressin: A vasopressin analog used to treat hepatorenal syndrome and variceal bleeding.
Desmopressin: A synthetic analog of vasopressin used to treat diabetes insipidus and bedwetting.
Felypressin: A vasopressin analog used in dental procedures to control bleeding .
Uniqueness of Invopressin: this compound is unique due to its selective partial agonist activity at the vasopressin V1A receptor, which allows for targeted modulation of vascular tone without affecting other vasopressin receptors. This selective activity provides a therapeutic advantage by minimizing side effects associated with non-selective vasopressin analogs .
Propiedades
Número CAS |
1488411-60-4 |
|---|---|
Fórmula molecular |
C110H161N31O27S2 |
Peso molecular |
2413.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-[[(2S)-6-acetamido-1-[[(5S)-5-amino-6-[[(3S)-3-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-[(2-amino-2-oxoethyl)amino]-4-oxobutyl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-1-amino-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C110H161N31O27S2/c1-6-60(2)91-107(165)133-74(39-42-85(114)144)99(157)137-80(56-87(116)146)103(161)138-81(59-170-169-58-69(112)94(152)134-78(104(162)139-91)52-64-25-12-8-13-26-64)109(167)141-50-22-33-83(141)106(164)132-75(96(154)125-57-88(117)147)44-48-123-93(151)68(111)29-16-18-46-122-95(153)71(30-17-19-45-121-62(4)142)127-89(148)43-40-70(92(118)150)129-97(155)72(31-20-47-124-110(119)120)131-105(163)82-32-21-49-140(82)108(166)61(3)126-100(158)79(55-86(115)145)136-98(156)73(38-41-84(113)143)130-102(160)77(51-63-23-10-7-11-24-63)135-101(159)76(53-66-34-36-67(168-5)37-35-66)128-90(149)54-65-27-14-9-15-28-65/h7-15,23-28,34-37,60-61,68-83,91H,6,16-22,29-33,38-59,111-112H2,1-5H3,(H2,113,143)(H2,114,144)(H2,115,145)(H2,116,146)(H2,117,147)(H2,118,150)(H,121,142)(H,122,153)(H,123,151)(H,125,154)(H,126,158)(H,127,148)(H,128,149)(H,129,155)(H,130,160)(H,131,163)(H,132,164)(H,133,165)(H,134,152)(H,135,159)(H,136,156)(H,137,157)(H,138,161)(H,139,162)(H4,119,120,124)/t60-,61-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77-,78-,79-,80-,81-,82-,83-,91-/m0/s1 |
Clave InChI |
GWRWHCLGMDWCIR-FQEGLUSVSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCNC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)C)NC(=O)CC[C@@H](C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCNC(=O)C(CCCCNC(=O)C(CCCCNC(=O)C)NC(=O)CCC(C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)OC)NC(=O)CC7=CC=CC=C7)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



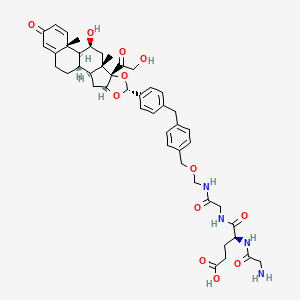

![3-[2-(3-amino-1H-indazol-4-yl)ethynyl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12386394.png)
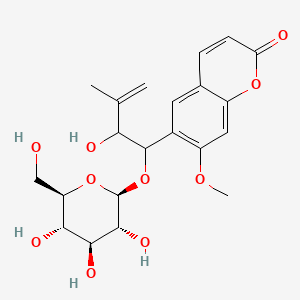
![3-amino-6-chloro-N-[[5-[2-[2-(dimethylphosphorylmethoxy)ethylamino]-2-oxoethoxy]-1,3-diethylbenzimidazol-1-ium-2-yl]methyl]pyrazine-2-carboxamide;dihydrogen phosphate](/img/structure/B12386402.png)

